1-(3,4-Dimethylphenyl)piperazine
Overview
Description
The compound 1-(3,4-Dimethylphenyl)piperazine is a derivative of piperazine featuring dimethylphenyl substituents. Piperazine derivatives are a class of organic compounds that have been extensively studied due to their diverse chemical properties and potential applications in various fields, including medicine and materials science. The papers provided focus on different piperazine derivatives with various substituents, which can offer insights into the behavior and characteristics of 1-(3,4-Dimethylphenyl)piperazine by analogy.
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions that can include cyclo condensation, treatment with acids, and reactions with haloacetyl chlorides. For instance, a four-component cyclo condensation using diacetyl, aromatic aldehyde, 2-(piperazin-1-yl)ethanamine, and ammonium acetate with a catalyst in ethanol has been used to synthesize novel piperazine derivatives . Similarly, treatment of dimethylphenyl piperazine with H2SO4 has been employed to afford corresponding sulfate salts . These methods suggest that the synthesis of 1-(3,4-Dimethylphenyl)piperazine could potentially be achieved through similar synthetic strategies.
Molecular Structure Analysis
The molecular structure of piperazine derivatives can be characterized by various spectroscopic techniques, including NMR, IR, and mass spectrometry. For example, complete NMR assignments for a piperazine dihydrochloride salt were made using DEPT, H-H COSY, HMQC, and HMBC techniques . The crystal structure of a piperazine derivative was determined using X-ray diffraction, revealing the geometry of the compound . These techniques could be applied to determine the molecular structure of 1-(3,4-Dimethylphenyl)piperazine.
Chemical Reactions Analysis
Piperazine derivatives can participate in various chemical reactions, including those that lead to the formation of salts, as seen with the synthesis of organic cation hydrogensulfates . The reactivity of these compounds can also be influenced by the presence of substituents, as indicated by the weak intramolecular C—H⋯N interaction observed in one of the studied compounds . These findings suggest that 1-(3,4-Dimethylphenyl)piperazine may also exhibit unique reactivity patterns based on its molecular structure.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives can be quite diverse. For example, the vibrational absorption bands of these compounds can be identified by infrared spectroscopy, which provides information about the functional groups present . Magnetic measurements can reveal interactions such as antiferromagnetic Cu—Cu interactions in hybrid materials . The conformation of the piperazine ring, such as chair or boat, can also influence the physical properties of these compounds . These analyses would be relevant for understanding the properties of 1-(3,4-Dimethylphenyl)piperazine.
Scientific Research Applications
Synthesis and Characterization of Organic Cation Hydrogensulfates : A study by Arbi et al. (2017) focused on synthesizing salts involving dimethylphenylpiperazine derivatives, characterizing them using X-ray diffraction, thermal analysis, and spectroscopic investigations. This research contributes to the understanding of the structural and electronic properties of these compounds (Arbi et al., 2017).
Biological Screening and Fingerprint Applications : Khan et al. (2019) synthesized and characterized various derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide for their antibacterial, antifungal, anthelmintic, and fingerprint detection properties. Some of these compounds showed significant biological activities, indicating their potential in medical and forensic applications (Khan et al., 2019).
Synthesis of Piperazine Derivatives : Zhou Xin (2007) described a synthesis method for 1-(2,3-dimethylphenyl)piperazine, an important intermediate for α1-receptor antagonists, highlighting a more convenient and less polluting synthetic route (Zhou Xin, 2007).
Ultrasound-Assisted Synthesis and Biological Activities : Hafeez et al. (2022) investigated the synthesis of piperazine-based dithiocarbamates and their potential as anticancer, thrombolytic, and hemolytic agents. They found that the type of substituent on the aryl ring affected the anticancer activity of these compounds (Hafeez et al., 2022).
Pharmacological Effects in Antidepressant Treatment : A study by Mørk et al. (2012) on Lu AA21004, a compound involving dimethylphenylpiperazine, demonstrated its efficacy as a multimodal antidepressant affecting various serotonin receptors and the serotonin transporter (Mørk et al., 2012).
Synthesis and Magnetic Properties of Organic-Inorganic Hybrid Material : Khedhiri et al. (2016) synthesized an organic-inorganic hybrid material involving a dimethylphenylpiperazine derivative, highlighting its crystal structure and magnetic properties (Khedhiri et al., 2016).
Safety And Hazards
Future Directions
Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . As a result, numerous methods have been reported for the synthesis of substituted piperazines . The future directions of 1-(3,4-Dimethylphenyl)piperazine could involve further exploration of its biological and pharmaceutical applications, as well as the development of new synthetic methods.
properties
IUPAC Name |
1-(3,4-dimethylphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c1-10-3-4-12(9-11(10)2)14-7-5-13-6-8-14/h3-4,9,13H,5-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFLNVAVCCYTHCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCNCC2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60143902 | |
Record name | 1-(3,4-Xylyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethylphenyl)piperazine | |
CAS RN |
1014-05-7 | |
Record name | 1-(3,4-Dimethylphenyl)piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1014-05-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(3,4-Xylyl)piperazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001014057 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(3,4-Xylyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60143902 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(3,4-xylyl)piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.544 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-(3,4-Xylyl)piperazine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KFW5PXM6BP | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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